molecular formula C34H16N4S4 B15342865 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile

4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile

Cat. No.: B15342865
M. Wt: 608.8 g/mol
InChI Key: GOBHMPHSTLKVBO-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₃₀H₂₄N₄S₄ (MW: 568.80 g/mol), features a central [2,2'-bi(1,3-dithiolylidene)] core functionalized with four benzonitrile groups at the 4,4',5,5' positions . It is utilized in synthesizing porous organic polymers (POPs) for environmental remediation, particularly iodine capture, due to its electron-rich aromatic framework and high surface area . The benzonitrile substituents enhance π-π interactions and porosity, making it effective in adsorption applications. Storage requires inert atmospheres and low temperatures (2–8°C) to maintain stability .

Properties

Molecular Formula

C34H16N4S4

Molecular Weight

608.8 g/mol

IUPAC Name

4-[2-[4,5-bis(4-cyanophenyl)-1,3-dithiol-2-ylidene]-5-(4-cyanophenyl)-1,3-dithiol-4-yl]benzonitrile

InChI

InChI=1S/C34H16N4S4/c35-17-21-1-9-25(10-2-21)29-30(26-11-3-22(18-36)4-12-26)40-33(39-29)34-41-31(27-13-5-23(19-37)6-14-27)32(42-34)28-15-7-24(20-38)8-16-28/h1-16H

InChI Key

GOBHMPHSTLKVBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N)S2)C6=CC=C(C=C6)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile typically involves the reaction of 4,5-bis(4-cyanophenyl)-1,3-dithiol-2-ylidene with 2,2’-bi(1,3-dithiolylidene) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound .

Scientific Research Applications

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile involves its ability to participate in electron transfer processes. The compound’s dithiolylidene groups facilitate the transfer of electrons, making it an effective component in electronic devices. The benzonitrile groups contribute to the compound’s stability and electronic properties .

Comparison with Similar Compounds

Structural Analogues in Hydrogen-Bonded Organic Frameworks (HOFs)

  • BTBA-1 and PTBA-1 : These HOFs, derived from 4,4′,4′′,4′′′-(benzene-1,2,4,5-tetrayl)tetrabenzoic acid (BTBA) and 4,4′,4′′,4′′′-(pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid (PTBA) , exhibit exceptional CO₂/N₂ selectivity (2051 and 2340, respectively) at 298 K and 100 kPa . Unlike the target compound’s nitrile groups, their carboxylic acid moieties enable hydrogen bonding, creating narrower pore channels optimized for CO₂ capture.
  • TCBP-1 : Based on 3,3′,5,5′-tetrakis-(4-carboxyphenyl)-1,1′-biphenyl , this HOF emphasizes larger pore sizes, favoring CH₄ separation over CO₂ .
Property Target Compound BTBA-1/PTBA-1 TCBP-1
Core Structure Bi(1,3-dithiolylidene) Benzene/Pyrazine Biphenyl
Functional Groups Benzonitrile (electron-rich) Carboxylic acid (H-bonding) Carboxylic acid
Application Iodine capture CO₂/N₂ separation CH₄ separation
Selectivity (CO₂/N₂) N/A 2051–2340 Lower than BTBA/PTBA

Covalent Organic Frameworks (COFs) and Porous Polymers

  • Ph-BC-CN : A bicarbazole-based tetrabenzonitrile (4,4′,4′′,4′′′-([N,N′-bicarbazole]-3,3′,6,6′-tetrayl)tetrabenzonitrile ) used in covalent triazine frameworks (CTFs) for photocatalysis. Its extended π-conjugation enhances charge transfer, unlike the dithiolylidene core, which prioritizes redox activity .
  • ETTA (4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline) : A tetraaniline-based building block for COFs. The absence of sulfur atoms reduces electronic conductivity but improves thermal stability .
Property Target Compound Ph-BC-CN ETTA
Heteroatoms S, N N N
Conductivity Moderate (S-containing core) High (bicarbazole π-system) Low
Primary Use Adsorption Photocatalysis Framework construction

Thiadiazole and Dithiolylidene Derivatives

  • 4,4'-[(1,3,4-Thiadiazole-2,5-diyl)bis(thiomethylene)]dibenzonitrile: Features a 1,3,4-thiadiazole core with thiomethylene-bridged benzonitrile groups. However, its smaller structure limits porosity compared to the target compound .
  • TTFTB4– (4,4′,4′′,4′′′-([2,2′-Bi(1,3-dithiolylidene)]-4,4′,5,5′-tetrayl)tetrabenzoate): A MOF ligand with a carboxylate-terminated dithiolylidene core. The carboxylate groups enable metal coordination, contrasting with the target compound’s nitrile-based non-coordinating design .
Property Target Compound Thiadiazole Derivative TTFTB4–
Sulfur Configuration Dithiolylidene Thiadiazole + thiomethylene Dithiolylidene + carboxylate
Porosity High (tetrabenzonitrile) Low Moderate (MOF-dependent)
Application Adsorption Battery cathodes MOF construction

Key Research Findings

  • Electron Density and Adsorption : The target compound’s benzonitrile groups create a polarized electron-rich environment, enhancing iodine uptake via charge-transfer interactions . This outperforms carboxylate-based HOFs in halogen capture but lags in gas selectivity.
  • Thermal Stability : Dithiolylidene cores (target compound, TTFTB4–) exhibit higher thermal resilience than thiadiazole derivatives, which degrade at >250°C .
  • Synthetic Flexibility : The compound’s tetrafunctional design allows modular integration into POPs, whereas bicarbazole or benzene cores require stricter stoichiometric control .

Biological Activity

The compound 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C34H20N4S4
  • Molecular Weight : 620.78 g/mol
  • CAS Number : 1639134-02-3

Structural Characteristics

The structure of this compound features multiple benzene rings and dithiolylidene units, which contribute to its unique electronic properties. The presence of multiple functional groups allows for potential interactions with biological targets.

Research indicates that compounds similar to 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile may exhibit various biological activities including:

  • Antioxidant Activity : Compounds with dithiolylidene moieties are known for their ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Certain derivatives have shown activity against various bacterial strains, indicating potential as antimicrobial agents.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study demonstrated that derivatives of dithiolylidene exhibited significant antioxidant activity in vitro, reducing oxidative damage in cellular models .
  • Anticancer Research :
    • In vitro assays revealed that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity :
    • Research indicated that the compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were recorded at levels comparable to known antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile, and what purity thresholds are achievable?

  • Methodological Answer: Multi-step synthesis involving Suzuki-Miyaura coupling or Ullmann-type reactions is commonly employed for analogous tetrasubstituted aromatic systems. For example, details reflux conditions (e.g., acetonitrile with K₂CO₃) and purification via recrystallization (methanol) to achieve >95% purity. Monitoring reaction progress using TLC and HPLC is critical to minimize byproducts . Purity ≥97% is achievable with gradient sublimation or column chromatography, as noted for structurally similar compounds (e.g., tetraaniline derivatives) .

Q. Which spectroscopic techniques are optimal for characterizing the electronic structure of this compound?

  • Methodological Answer: UV-Vis spectroscopy (to analyze π-π* transitions in the dithiolylidene core) and cyclic voltammetry (to assess redox behavior) are essential. Solid-state NMR (¹³C CP/MAS) resolves crystallographic symmetry, while X-ray diffraction (single-crystal) confirms molecular geometry and packing . For nitrile group validation, FT-IR peaks at ~2220 cm⁻¹ (C≡N stretch) are diagnostic .

Q. What are the key challenges in achieving regioselective functionalization during synthesis?

  • Methodological Answer: Steric hindrance from the tetrabenzonitrile groups and electronic effects of the dithiolylidene core complicate regioselectivity. highlights the use of directing groups (e.g., hydroxybenzaldehyde) or templated synthesis to control substitution patterns. Computational pre-screening (DFT) of reaction pathways can optimize conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or polymorphism. For example, notes that crystallographic data may differ from solution-phase NMR due to solid-state packing effects. Pairing variable-temperature NMR with Hirshfeld surface analysis (from X-ray data) reconciles such discrepancies .

Q. What computational methods are suitable for modeling charge transport properties in thin-film applications?

  • Methodological Answer: Density Functional Theory (DFT) with Marcus theory parameters (reorganization energy, electronic coupling) predicts charge mobility. recommends using Gaussian or VASP with hybrid functionals (e.g., B3LYP) for accurate bandgap and frontier orbital calculations. Molecular dynamics simulations (e.g., LAMMPS) model thin-film morphology .

Q. How does the compound’s solid-state packing influence its optoelectronic properties?

  • Methodological Answer: and emphasize the role of π-stacking and intermolecular S···S interactions in enhancing charge transport. Grazing-incidence XRD (GI-XRD) and atomic force microscopy (AFM) correlate packing motifs (e.g., herringbone vs. lamellar) with device performance (e.g., OFET mobility). Thermal annealing protocols optimize crystallinity .

Q. What strategies mitigate degradation under ambient or operational conditions?

  • Methodological Answer: Encapsulation with atomic layer deposition (ALD) of Al₂O₃ or PMMA coating reduces oxidation of the dithiolylidene core. Accelerated aging tests (85°C/85% RH) combined with in-situ Raman spectroscopy identify degradation pathways. Antioxidant dopants (e.g., TEMPO derivatives) extend stability .

Data Contradiction Analysis

Q. How should conflicting reports on solubility and aggregation behavior be addressed?

  • Methodological Answer: Discrepancies often stem from solvent polarity or concentration effects. advises using dynamic light scattering (DLS) and fluorescence lifetime imaging (FLIM) to quantify aggregation thresholds. Solubility parameters (Hansen solubility sphere) guide solvent selection .

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